Cas no 921864-94-0 (N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-5-methylthiophene-2-sulfonamide)

N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-5-methylthiophene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-5-methylthiophene-2-sulfonamide
- N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide
- AKOS024629405
- N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-5-methylthiophene-2-sulfonamide
- 921864-94-0
- F2217-0143
- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-methylthiophene-2-sulfonamide
-
- Inchi: 1S/C17H17N3O4S3/c1-3-26(21,22)16-10-9-15(18-19-16)13-5-7-14(8-6-13)20-27(23,24)17-11-4-12(2)25-17/h4-11,20H,3H2,1-2H3
- InChI Key: JCANSOIOIZMMKG-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=C(C3=NN=C(S(CC)(=O)=O)C=C3)C=C2)(=O)=O)SC(C)=CC=1
Computed Properties
- Exact Mass: 423.03811955g/mol
- Monoisotopic Mass: 423.03811955g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 694
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 151Ų
- XLogP3: 2.4
N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-5-methylthiophene-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2217-0143-5μmol |
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-5-methylthiophene-2-sulfonamide |
921864-94-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2217-0143-10mg |
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-5-methylthiophene-2-sulfonamide |
921864-94-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2217-0143-5mg |
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-5-methylthiophene-2-sulfonamide |
921864-94-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2217-0143-2mg |
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-5-methylthiophene-2-sulfonamide |
921864-94-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2217-0143-2μmol |
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-5-methylthiophene-2-sulfonamide |
921864-94-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2217-0143-20mg |
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-5-methylthiophene-2-sulfonamide |
921864-94-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2217-0143-15mg |
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-5-methylthiophene-2-sulfonamide |
921864-94-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2217-0143-3mg |
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-5-methylthiophene-2-sulfonamide |
921864-94-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2217-0143-50mg |
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-5-methylthiophene-2-sulfonamide |
921864-94-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2217-0143-25mg |
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-5-methylthiophene-2-sulfonamide |
921864-94-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-5-methylthiophene-2-sulfonamide Related Literature
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
Additional information on N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-5-methylthiophene-2-sulfonamide
Introduction to N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-5-methylthiophene-2-sulfonamide (CAS No. 921864-94-0)
N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-5-methylthiophene-2-sulfonamide (CAS No. 921864-94-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, represents a convergence of multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development.
The molecular framework of this compound is notable for its combination of a pyridazine core, a phenyl ring substituted with an ethanesulfonyl group, and a thiophene sulfonamide moiety. Such structural features are often associated with enhanced biological activity and specificity, which are critical factors in the design of novel therapeutic agents. The pyridazine ring, in particular, is a well-documented scaffold in medicinal chemistry, known for its ability to interact with various biological targets, including enzymes and receptors.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse pharmacological properties. The presence of both pyridazine and thiophene units in N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-5-methylthiophene-2-sulfonamide suggests potential applications in the development of small-molecule inhibitors targeting a wide range of diseases. For instance, studies have shown that pyridazine derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer activities. The ethanesulfonyl group further enhances the compound's potential by contributing to its solubility and bioavailability.
The sulfonamide functionality is another key pharmacophore in this molecule, known for its role in modulating enzyme activity and receptor binding. Sulfonamides have been widely used in the treatment of various conditions, including bacterial infections, diabetes, and cancer. The incorporation of a methylthiophene group into the structure adds another layer of complexity, potentially influencing the compound's electronic properties and interactions with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy. Molecular docking studies have been particularly useful in evaluating the binding affinity of N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-5-methylthiophene-2-sulfonamide to various protein targets. These studies suggest that the compound may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer progression.
In vitro experiments have also provided valuable insights into the pharmacological profile of this compound. Preliminary data indicate that N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-5-methylthiophene-2-sulfonamide exhibits inhibitory effects on certain enzymes associated with tumor growth and angiogenesis. These findings align with the growing interest in developing targeted therapies that disrupt key pathways involved in cancer progression.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthetic route involves careful control of reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic system present in the molecule. The successful synthesis not only demonstrates the synthetic prowess of the research team but also opens up new avenues for exploring related derivatives.
The potential applications of N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-5-methylthiophene-2-sulfonamide extend beyond oncology. Researchers are exploring its potential as an anti-inflammatory agent, leveraging its sulfonamide moiety to modulate inflammatory pathways. Additionally, its structural features make it a candidate for developing novel antibiotics, addressing the growing challenge of antibiotic resistance.
The development of new therapeutic agents is often hindered by challenges such as poor solubility and bioavailability. However, the structural design of N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-5-methylthiophene-2-sulfonamide offers opportunities to address these issues through modifications that enhance pharmacokinetic properties. For instance, derivatization strategies could be employed to improve solubility while maintaining or enhancing biological activity.
The future prospects for this compound are promising, with ongoing research aimed at elucidating its mechanism of action and optimizing its pharmacological properties. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-5-methylthiophene-2-sulfonamide are poised to play a significant role in shaping next-generation therapeutics.
921864-94-0 (N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-5-methylthiophene-2-sulfonamide) Related Products
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 2279938-29-1(Alkyne-SS-COOH)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)



